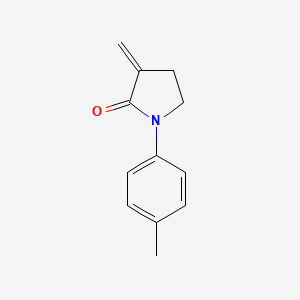![molecular formula C18H11NO2S B13996610 2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
2-(2-Nitrophenyl)dibenzo[b,d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitrophenyl)dibenzo[b,d]thiophene is an organic compound that belongs to the class of dibenzothiophenes It is characterized by the presence of a nitrophenyl group attached to the dibenzo[b,d]thiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)dibenzo[b,d]thiophene typically involves the nitration of dibenzo[b,d]thiophene. The reaction is carried out by treating dibenzo[b,d]thiophene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions for larger-scale production and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Nitrophenyl)dibenzo[b,d]thiophene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a catalyst or under acidic conditions.
Major Products
Reduction: 2-(2-Aminophenyl)dibenzo[b,d]thiophene.
Substitution: Various substituted dibenzo[b,d]thiophenes depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-Nitrophenyl)dibenzo[b,d]thiophene has several applications in scientific research:
Organic Electronics: It can be used as a building block for the synthesis of organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: The compound’s unique electronic properties make it suitable for the development of advanced materials with specific optical and electronic characteristics.
Chemical Sensors: Due to its ability to undergo various chemical reactions, it can be used in the design of chemical sensors for detecting specific analytes.
Mécanisme D'action
The mechanism of action of 2-(2-Nitrophenyl)dibenzo[b,d]thiophene in its applications is primarily based on its electronic structure. The nitro group and the dibenzo[b,d]thiophene core contribute to the compound’s ability to participate in electron transfer processes. This makes it an effective component in electronic devices where charge transport is crucial. The molecular targets and pathways involved depend on the specific application, such as the interaction with other materials in an electronic device or the detection of analytes in a sensor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,d]thiophene: The parent compound without the nitro group.
2-(2-Aminophenyl)dibenzo[b,d]thiophene: The reduced form of 2-(2-Nitrophenyl)dibenzo[b,d]thiophene.
Benzo[b]thieno[2,3-d]thiophene derivatives: Compounds with similar electronic properties used in organic electronics.
Uniqueness
This compound is unique due to the presence of the nitro group, which significantly alters its electronic properties compared to the parent dibenzo[b,d]thiophene. This modification enhances its reactivity and makes it suitable for specific applications in organic electronics and materials science.
Propriétés
Formule moléculaire |
C18H11NO2S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-(2-nitrophenyl)dibenzothiophene |
InChI |
InChI=1S/C18H11NO2S/c20-19(21)16-7-3-1-5-13(16)12-9-10-18-15(11-12)14-6-2-4-8-17(14)22-18/h1-11H |
Clé InChI |
OQLDLSLADLFFRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)SC4=CC=CC=C43)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


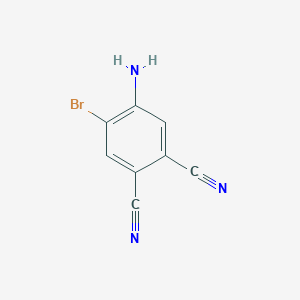
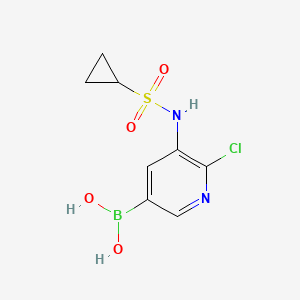

![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
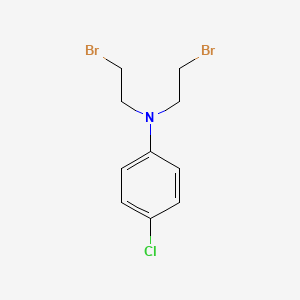
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)


![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
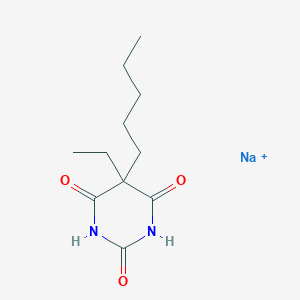
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)

